molecular formula C14H17N3O4 B2882870 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 941961-59-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2882870
CAS No.: 941961-59-7
M. Wt: 291.307
InChI Key: SXDYRJMUWCNFBK-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and an isobutyramide moiety attached to the oxadiazole ring

Preparation Methods

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with isobutyric anhydride under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine-substituted oxadiazoles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It may be used in the development of advanced materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial RNA polymerase, preventing bacterial growth, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can be compared with other oxadiazole derivatives, such as:

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)isobutyramide: Similar structure but lacks the methoxy groups, which may affect its reactivity and biological activity.

    N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)isobutyramide: Contains a sulfur atom instead of oxygen in the ring, potentially altering its chemical properties and applications.

    N-(5-(2,4-dimethoxyphenyl)-1,3,4-triazol-2-yl)isobutyramide: Features an additional nitrogen atom in the ring, which may influence its stability and interactions with biological targets.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)10-6-5-9(19-3)7-11(10)20-4/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDYRJMUWCNFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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